N-[4-(acetylamino)phenyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a dimethoxy-substituted phthalazinone moiety, and an acetamide linkage. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetylamino Intermediate: The initial step involves the acetylation of 4-aminophenylamine to form N-(4-acetylamino)phenylamine.
Synthesis of the Phthalazinone Moiety: The next step involves the synthesis of the 7,8-dimethoxy-1-oxophthalazin-2(1H)-yl intermediate through a series of reactions, including nitration, reduction, and cyclization.
Coupling Reaction: The final step involves the coupling of the N-(4-acetylamino)phenylamine with the 7,8-dimethoxy-1-oxophthalazin-2(1H)-yl intermediate under appropriate reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The acetylamino and phthalazinone moieties may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(Acetylamino)phenyl]sulfinyl}phenyl)acetamide: This compound has a similar acetylamino group but differs in the presence of a sulfinyl linkage.
N-(4-{2-[4-(Acetylamino)phenyl]-2-hydroxyacetyl}phenyl)acetamide: This compound includes a hydroxyacetyl group, providing different chemical properties.
Uniqueness
N-[4-(acetylamino)phenyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C20H20N4O5 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C20H20N4O5/c1-12(25)22-14-5-7-15(8-6-14)23-17(26)11-24-20(27)18-13(10-21-24)4-9-16(28-2)19(18)29-3/h4-10H,11H2,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
DMDWMHSCVVXMIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=CC(=C3OC)OC)C=N2 |
Origin of Product |
United States |
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